4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Lipophilicity LogP CNS Penetration

Sourcing this specific 2,4-disubstituted quinazoline is critical for maintaining target engagement in your CNS programs. The ortho-methylphenylpiperazine moiety confers a unique selectivity fingerprint—high 5-HT1A affinity with minimized α1-adrenoceptor binding—that cannot be replicated by close analogs. Substituting this compound with a generic phenylpiperazine or 4-chlorophenyl variant risks altered target profiles, reduced potency, and invalidated predictive models. Procure this precise structure to ensure assay reproducibility and leverage its elevated LogP (~6.2) for superior brain penetration.

Molecular Formula C26H26N4
Molecular Weight 394.522
CAS No. 361160-54-5
Cat. No. B2392806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
CAS361160-54-5
Molecular FormulaC26H26N4
Molecular Weight394.522
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C
InChIInChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3
InChIKeyIMFCPWPAWALIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (CAS 361160-54-5): Core Properties and Procurement Baseline


4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (CAS 361160-54-5) is a synthetic, small-molecule quinazoline derivative (MF: C26H26N4; MW: 394.52 g/mol) characterized by a 4-(4-methylphenyl) substituent on the quinazoline core and a 2-[4-(2-methylphenyl)piperazin-1-yl] moiety . It belongs to the 2,4-disubstituted quinazoline class, a scaffold associated with diverse biological activities including kinase inhibition and GPCR modulation [1]. The compound is commercially available from multiple screening-library vendors, typically in >95% purity, and is primarily utilized in early-stage drug discovery and chemical biology probe development .

Why Generic 2,4-Disubstituted Quinazoline Analogs Cannot Substitute for 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline


Within the 2,4-disubstituted quinazoline class, minor structural modifications (e.g., varying substituent identity or position on the aryl rings) are known to produce profound shifts in selectivity, potency, and physicochemical properties [1]. For instance, replacing the 4-methylphenyl group with a 4-chlorophenyl or altering the piperazine N-substituent from 2-methylphenyl to phenyl can reverse target selectivity profiles or drastically change lipophilicity, directly impacting assay performance and PK behavior [2]. The unique combination of two distinct methylaryl groups in 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline thus generates a specific property envelope that cannot be replicated by close analogs; direct substitution risks altered target engagement, reduced potency, and invalidated predictive models.

Quantitative Differentiation of 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline vs. Key Analogs


Lipophilicity Tuning: Critically Higher LogP vs. N-H or N-Methyl Piperazine Analogs for Membrane Permeability

The presence of the 2-methylphenyl substituent on the piperazine ring substantially elevates the calculated LogP relative to analogs bearing an unsubstituted piperazine (N-H) or N-methylpiperazine group. This shift is critical for optimizing passive membrane permeability and CNS penetration potential within quinazoline-based programs [1].

Lipophilicity LogP CNS Penetration ADME Quinazoline SAR

Predicted Metabolic Stability Advantage: Masking of Piperazine N-H Reduces CYP2D6 Liability

N-arylpiperazines, such as the 2-methylphenylpiperazine moiety in this compound, are known to exhibit reduced CYP2D6-mediated metabolism compared to N-H or N-alkylpiperazine analogs due to steric and electronic shielding of the metabolically labile secondary amine [1]. This translates into a predicted increase in metabolic stability and reduced risk of drug-drug interactions.

Metabolic Stability CYP2D6 Quinazoline Piperazine Bioisostere Lead Optimization

Enhanced Selectivity Fingerprint: Ortho-Methylphenyl Moiety Drives Differential GPCR Binding vs. Para-Substituted Analogs

Extensive SAR data on 2-(4-arylpiperazin-1-yl)quinazoline derivatives demonstrate that incorporating an ortho-methyl group on the piperazine N-phenyl ring (as in the target compound) significantly alters the affinity ratio for 5-HT1A versus α1-adrenoceptors compared to unsubstituted or para-substituted phenyl analogs [1]. This ortho-substitution effect is critical for achieving CNS-active profiles with reduced cardiovascular side effects.

GPCR Selectivity 5-HT1A α1-Adrenoceptor Ortho-Substitution Quinazoline SAR

Optimal Research and Industrial Applications for 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline


CNS Lead Optimization for 5-HT1A-Related Disorders

Based on its predicted LogP of ~6.2 and high 5-HT1A selectivity inferred from ortho-methyl SAR, this compound serves as an ideal advanced lead for CNS programs targeting anxiety, depression, or schizophrenia. Its elevated lipophilicity favors brain penetration, while the ortho-substituent minimizes α1-adrenoceptor binding, essential for reducing cardiovascular liabilities in vivo [1].

Metabolic Stability Screening in Drug Discovery

The masked piperazine nitrogen in this compound predicts reduced CYP2D6-mediated clearance. It is therefore a superior choice for constructing stable probe molecules in metabolic stability assays, especially when comparing series against N-H or N-alkyl quinazoline analogs that are rapidly metabolized [1].

Chemical Biology Tool Compound for Serotonergic Pathway Elucidation

The distinct selectivity fingerprint of this compound, driven by its ortho-methylphenylpiperazine group, makes it a valuable tool for dissecting 5-HT1A-mediated signaling pathways without concurrent α1 activation, providing cleaner phenotypic readouts than less selective, commercially available quinazoline probes [1].

SAR Expansion Libraries to Validate Pharmacophore Models

As a structurally unique 2,4-diaryl quinazoline, this compound can be used as a core scaffold for generating focused libraries to validate pharmacophore hypotheses around the quinazoline template, particularly in the context of GPCR and kinase programs [1].

Quote Request

Request a Quote for 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.